N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide is a complex organic compound with a unique structure that includes benzyl, chlorophenyl, furan, and methyl groups attached to a benzene-1,4-disulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,4-disulfonyl chloride with benzylamine, followed by the introduction of the chlorophenyl, furan, and methyl groups through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds.
Scientific Research Applications
N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N4-benzyl-N1-[(4-chlorophenyl)methyl]-N1-cyclopentylbenzene-1,4-disulfonamide
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N1-benzyl-N4-[(4-chlorophenyl)methyl]-N4-[(furan-2-yl)methyl]-N1-methylbenzene-1,4-disulfonamide is unique due to its combination of benzyl, chlorophenyl, furan, and methyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25ClN2O5S2 |
---|---|
Molecular Weight |
545.1 g/mol |
IUPAC Name |
1-N-benzyl-4-N-[(4-chlorophenyl)methyl]-4-N-(furan-2-ylmethyl)-1-N-methylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C26H25ClN2O5S2/c1-28(18-21-6-3-2-4-7-21)35(30,31)25-13-15-26(16-14-25)36(32,33)29(20-24-8-5-17-34-24)19-22-9-11-23(27)12-10-22/h2-17H,18-20H2,1H3 |
InChI Key |
CVWUJDHCEMUDOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.